3-Oxo-3-phenylpropyl (cyclohexylmethyl)carbamodithioate
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Overview
Description
3-Oxo-3-phenylpropyl (cyclohexylmethyl)carbamodithioate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a cyclohexylmethyl group, and a carbamodithioate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenylpropyl (cyclohexylmethyl)carbamodithioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-Oxo-3-phenylpropanal with cyclohexylmethylamine to form an intermediate, which is then reacted with carbon disulfide and a suitable base to yield the final product. The reaction conditions often include controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated reactors, advanced purification techniques, and real-time monitoring systems are common in industrial settings to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-phenylpropyl (cyclohexylmethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Oxo-3-phenylpropyl (cyclohexylmethyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical or industrial applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to modulate specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenylpropyl (cyclohexylmethyl)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes, ultimately resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-phenylpropanal: A related compound with a similar phenyl group but lacking the carbamodithioate moiety.
Cyclohexylmethylamine: Shares the cyclohexylmethyl group but differs in its overall structure and reactivity.
Carbamodithioates: A class of compounds with similar functional groups but varying in their specific substituents and properties.
Uniqueness
3-Oxo-3-phenylpropyl (cyclohexylmethyl)carbamodithioate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61998-06-9 |
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Molecular Formula |
C17H23NOS2 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
(3-oxo-3-phenylpropyl) N-(cyclohexylmethyl)carbamodithioate |
InChI |
InChI=1S/C17H23NOS2/c19-16(15-9-5-2-6-10-15)11-12-21-17(20)18-13-14-7-3-1-4-8-14/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,18,20) |
InChI Key |
UYWVUBSOCJDYGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=S)SCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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